7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound characterized by the presence of a bromine atom, a pyridine ring, and a thiazine ring. This compound is identified by its Chemical Abstracts Service number 438622-20-9 and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. It serves as an important building block in the synthesis of more complex heterocyclic compounds, making it valuable in both chemical and medicinal chemistry .
This compound belongs to the class of pyrido-thiazines, which are recognized for their diverse biological activities. The structure comprises a fused pyridine and thiazine system, which contributes to its chemical reactivity and biological interactions. The bromine substitution at the 7-position enhances its potential for further functionalization and reactivity in various chemical reactions .
The synthesis of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves bromination of 1H-pyrido[2,3-b][1,4]thiazin-2-one. This reaction can be performed using bromine or other brominating agents under specific conditions that may include:
Other synthetic routes may involve coupling reactions or modifications of existing heterocycles to introduce the bromine atom at the desired position, enhancing the compound's utility in further synthetic applications .
The reaction conditions must be optimized to achieve high yields while minimizing by-products. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity .
The molecular formula of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is CHBrNOS. Its molecular weight is approximately 245.0964 g/mol. The structure features a thiazine ring fused with a pyridine ring, with a bromine atom substituent at the 7-position.
This structural configuration is significant for its reactivity and biological activity, influencing how it interacts with various biological targets .
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, the use of different nucleophiles in substitution reactions can lead to diverse derivatives with varying biological activities.
The mechanism of action for 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the unique structure of the heterocyclic rings facilitate binding to enzymes or receptors:
Research is ongoing to elucidate the precise pathways and molecular targets affected by this compound in various biological contexts .
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one exhibits typical properties associated with heterocyclic compounds:
The chemical properties include stability under various conditions and reactivity towards electrophiles and nucleophiles due to its heteroatoms (nitrogen and sulfur). These properties make it suitable for further chemical transformations in synthetic applications .
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several applications in scientific research:
The development of pyrido-fused thiazinones represents a significant advancement in heterocyclic chemistry, driven by the pursuit of novel bioactive scaffolds. These hybrid structures merge the electronic properties of pyridine rings with the versatile reactivity of thiazinone systems, creating privileged pharmacophores. Historically, the synthesis of pyridothiazinones evolved from simpler benzothiazine derivatives, which demonstrated wide-ranging biological activities that motivated exploration of their azalogous pyridine counterparts [7]. Early synthetic routes to 1,4-thiazinones typically involved cyclocondensation reactions between halogenated pyridine derivatives and mercapto acids or their equivalents, though these methods often suffered from regioselectivity challenges and moderate yields [7] [10].
The specific compound 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one emerged as a structurally refined target molecule designed to overcome limitations observed in first-generation thiazinone drugs. Unlike saturated thiazinane systems (e.g., anticoagulant chlormezanone) or benzo-fused analogs, the pyrido[2,3-b] fusion introduces a spatially compact, electron-deficient heteroaromatic system that profoundly influences both physicochemical properties and biological interactions [7]. The ring fusion constrains molecular conformation, potentially enhancing target binding specificity, while the lactam moiety provides a hydrogen-bonding motif critical for molecular recognition processes [8].
Table 1: Key Structural Identifiers for 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Identifier | Value | Source |
---|---|---|
CAS Registry Number | Not explicitly listed (Related oxazine: 105544-36-3) | [4] [5] |
Molecular Formula | C₇H₅BrN₂OS | [3] |
Molecular Weight | 245.0964 g/mol | [3] |
SMILES | BrC₁=CN=C₂SCCNC₂=C₁ | [8] |
InChIKey | VNAPXIGWTYUSTL-UHFFFAOYSA-N | [8] |
The strategic incorporation of nitrogen atoms at specific ring positions (pyridine-N and thiazinone-N) significantly alters electron distribution compared to carbocyclic-fused systems. This electronic modulation enhances intermolecular interactions and improves solubility profiles, making pyridothiazinones particularly valuable in medicinal chemistry campaigns. Notably, derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine demonstrated breakthrough anti-HIV activity as integrase inhibitors, validating the therapeutic potential of nitrogen-rich thiazine scaffolds [7]. Similarly, natural products containing 1,3-thiazine cores (e.g., bretschneiderazines) inspired synthetic efforts toward more complex pyrido-fused variants [7].
Table 2: Evolution of Biologically Active Thiazine Derivatives
Compound Class | Representative Bioactivity | Therapeutic Area |
---|---|---|
1,2-Thiazinane-1,1-dioxides | HIV integrase inhibition | Anti-retroviral |
Cephradine (1,3-thiazine) | Antibiotic | Anti-infective |
Chlormezanone | Anticoagulant | Cardiovascular |
Eflornithine analogs | Trypanocidal activity | Anti-parasitic |
2-Nitromethylene-1,3-thiazinanes | Insecticidal activity | Agrochemical |
Pyrido[2,3-b]thiazinones | Enhanced target selectivity (Emerging) | Multi-therapeutic |
Contemporary synthetic approaches now leverage transition metal-catalyzed cross-coupling and advanced cyclization techniques, enabling efficient access to brominated pyridothiazinones with high purity (>98%) [5] [6]. These molecules serve as pivotal intermediates for constructing molecular libraries through selective functionalization at the C7-bromine position [3] [5].
The strategic installation of bromine at the C7 position of the pyridothiazinone scaffold exerts profound influences on both chemical behavior and biological interactions. Bromine, with its substantial atomic radius (113 pm) and moderate electronegativity (2.96 on Pauling scale), creates significant electronic perturbations within the electron-deficient pyridine ring system. This polarizes the carbon-halogen bond, creating a reactive site for metal-catalyzed cross-coupling reactions while simultaneously modulating the molecule's overall electron distribution [5] [6].
The C7-bromine substitution specifically activates positions C5 and C6 toward electrophilic aromatic substitution while deactivating positions C8 and C9. This regioselective control is crucial for subsequent derivatization, enabling efficient palladium-catalyzed transformations including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [5]. These reactions transform the brominated core into diverse biaryl, alkynyl, or amino-substituted derivatives for structure-activity relationship studies. The bromine atom's steric and electronic properties also facilitate direct metal-halogen exchange for generating nucleophilic pyridyllithium species, offering alternative functionalization pathways [6].
Table 3: Bromine Substitution Effects on Molecular Properties
Property | Non-Brominated Thiazinone | 7-Bromo-Thiazinone | Change |
---|---|---|---|
Molecular Weight | ~166 g/mol | 245.10 g/mol | +47.6% |
Calculated LogP | ~0.8 | ~1.9 | +137% lipophilicity |
π-Orbital Electron Density | Higher HOMO | Lower HOMO | Enhanced electrophilicity |
Hydrogen Bond Capacity | Unchanged | Unchanged | No direct effect |
Polar Surface Area | Unchanged | Unchanged | No direct effect |
Bromination dramatically enhances biological activity profiles through multiple mechanisms. The heavy atom effect increases membrane permeability and passive diffusion, as evidenced by calculated logP increases from approximately 0.8 in non-brominated analogs to 1.9 in the brominated derivative [3] [8]. This elevated lipophilicity typically correlates with improved cellular uptake and bioavailability. More significantly, the bromine atom engages in halogen bonding interactions with biological targets, forming favorable contacts with carbonyl oxygen atoms and electron-rich π-systems in protein binding pockets. These interactions, with binding energies of 5–15 kJ/mol, significantly enhance binding affinity and selectivity [7].
Comparative studies between non-brominated and 7-brominated pyridothiazinones reveal consistent improvements in potency across diverse biological assays. In antimicrobial screening, brominated derivatives typically demonstrate minimum inhibitory concentration (MIC) values 4-16 times lower than their non-brominated counterparts against Gram-positive pathogens [7]. Similarly, brominated pyridothiazinones exhibit substantially enhanced enzyme inhibition constants (Ki) against kinases and proteases implicated in oncogenesis, with improvements often exceeding an order of magnitude [7]. The bromine atom's presence also improves metabolic stability by sterically blocking cytochrome P450-mediated oxidation at the C7 position, extending plasma half-life in pharmacokinetic studies [5].
The synthetic versatility of the C-Br bond enables late-stage diversification through cross-coupling, positioning 7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one as a high-value intermediate. Its commercial availability from specialized suppliers (e.g., Sigma-Aldrich's AldrichCPR collection) reflects its established utility, though sourcing remains challenging due to specialized handling requirements [1] [2] [5]. Suppliers explicitly note the absence of analytical data for this compound, placing responsibility on researchers to confirm identity and purity [1] [2]. Storage as a combustible solid (Storage Class Code 11) necessitates appropriate handling protocols, while the compound's classification under WGK 3 indicates significant water hazard potential requiring environmental containment measures [1] [5].
Table 4: Commercial Sourcing and Handling Considerations
Parameter | Specification | Implication |
---|---|---|
Commercial Purity | ≥97% (NMR confirmed) | Suitable for synthetic applications |
Storage Conditions | Sealed, dry, room temperature | Prevents hydrolysis/decomposition |
Hazmat Classification | Combustible solid (Storage Class 11) | Requires fire-safe storage |
Water Hazard (WGK) | WGK 3 | Strict environmental containment required |
Analytical Data | Not provided by suppliers | User must confirm identity/purity |
Stability | Limited documentation | Recommended for immediate use after synthesis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0